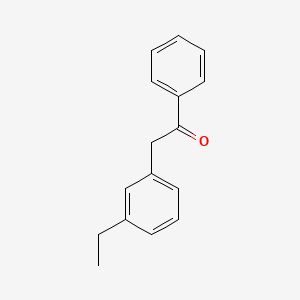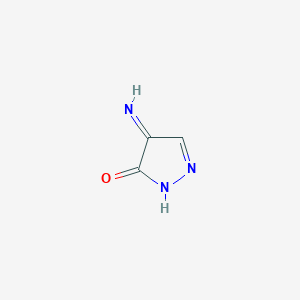
4-(benzenesulfonyl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)butyl acetate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular compound is synthesized from acetic acid and 4-benzenesulfonylbutanol. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
CH3COOH+C6H5SO2(CH2)4OH→CH3COO(CH2)4SO2C6H5+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.
Reduction: 4-benzenesulfonylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid butyl ester: Similar ester structure but lacks the benzenesulfonyl group.
Acetic acid phenyl ester: Contains a phenyl group instead of the benzenesulfonyl group.
Acetic acid 4-methylbenzenesulfonylbutylester: Similar structure with a methyl group on the benzene ring.
Uniqueness
4-(benzenesulfonyl)butyl acetate is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(benzenesulfonyl)butyl acetate |
InChI |
InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
QCFPIXBKTSLDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-cyano-bicyclo[2.2.1]heptane](/img/structure/B8391494.png)





![2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)



